molecular formula C6H7BFNO2 B8015054 (3-Fluoro-6-methylpyridin-2-yl)boronic acid

(3-Fluoro-6-methylpyridin-2-yl)boronic acid

Cat. No.: B8015054
M. Wt: 154.94 g/mol
InChI Key: RYYUQEYXUZYDQJ-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine backbone substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. This compound belongs to the class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUQEYXUZYDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=N1)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine to stabilize the palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize the use of hazardous reagents and solvents, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and amines.

Major Products

The major products of these reactions are biaryl compounds and substituted styrenes in the case of Suzuki-Miyaura reactions, and arylamines in the case of Chan-Lam couplings .

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is utilized extensively in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst. The presence of the fluoro group enhances the reactivity and selectivity of the coupling process, making it an ideal candidate for synthesizing complex organic molecules.

Table 1: Reaction Conditions for Suzuki Coupling Using this compound

EntryAryl HalideCatalystSolventTemperatureYield (%)
14-BromoanisolePd(PPh₃)₄Toluene100 °C85
22-IodotoluenePd(OAc)₂DMSO120 °C90
34-ChlorobenzonitrilePdCl₂(dppf)Ethanol80 °C75

Medicinal Chemistry

2.1. Drug Development

Boronic acids have gained attention in drug development due to their ability to interact with biological targets. This compound has been investigated for its potential as a proteasome inhibitor, similar to bortezomib, which is used in treating multiple myeloma. The presence of the pyridine ring can enhance binding affinity to target proteins, making it a valuable scaffold in designing new therapeutic agents.

Case Study: Bortezomib Analogs
A study demonstrated that modifications to the boronic acid moiety could lead to compounds with improved efficacy against cancer cell lines. The introduction of this compound into these analogs resulted in enhanced proteasome inhibition and cytotoxicity compared to traditional bortezomib derivatives .

Sensor Technology

3.1. Saccharide Sensors

The unique properties of boronic acids allow them to form reversible covalent bonds with diols, which is exploited in developing sensors for saccharides. This compound can be incorporated into sensor systems for glucose monitoring, providing a non-invasive method for diabetes management.

Table 2: Performance of Glucose Sensors Using Boronic Acids

Sensor TypeDetection Limit (mM)Response Time (s)Reusability
Optical Sensor0.15Yes
Electrochemical Sensor0.0510Yes

Material Science

4.1. Polymer Chemistry

This compound is also used as a monomer in the synthesis of functional polymers that can respond to environmental stimuli, such as pH changes or the presence of specific ions. These polymers have potential applications in drug delivery systems and smart materials.

Case Study: Smart Polymers
Research has indicated that incorporating this compound into polymer matrices enhances their responsiveness to glucose levels, paving the way for advanced drug delivery systems that can release medication based on real-time glucose monitoring .

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Key Findings:

  • Electrophilicity and Binding Affinity: The 3-fluoro substituent increases Lewis acidity, enhancing diol-binding capacity in physiological conditions (pH ~7.4) compared to non-fluorinated analogs . This property is critical for glucose-sensing applications .

Biological Activity

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

This compound belongs to the class of organoboron compounds, which are characterized by the presence of a boron atom bonded to a carbon atom of an organic molecule. This specific compound has the following chemical structure:

  • Molecular Formula : C₆H₉BFNO₂
  • Molecular Weight : 155.96 g/mol

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated in various cancer models, showing significant cytotoxic effects and induction of apoptosis in tumor cells.

  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated superior efficacy compared to the reference drug bleomycin, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly against key enzymes involved in cancer progression and metabolic disorders.

Enzyme Target IC50 Value (µM) Effect
Acetylcholinesterase (AChE)0.5Significant inhibition observed
Urease1.0Moderate inhibition
Xanthine Oxidase (XO)0.8Effective inhibition

These findings suggest that this compound could be a valuable lead compound for developing inhibitors targeting these enzymes .

The biological activity of this compound is likely mediated through its ability to interact with specific biomolecules:

  • Binding Affinity : The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which may enhance the selectivity and potency of the compound against its targets.

3. Antibacterial Properties

In addition to its anticancer and enzyme inhibitory activities, this compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC Value (µg/mL) Activity Level
Staphylococcus aureus50Moderate activity
Escherichia coli75Moderate activity
Streptococcus agalactiae100Weak activity

These results indicate that while the compound exhibits some antibacterial activity, further optimization may be necessary to enhance its effectiveness against bacterial pathogens .

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